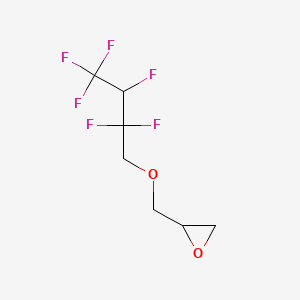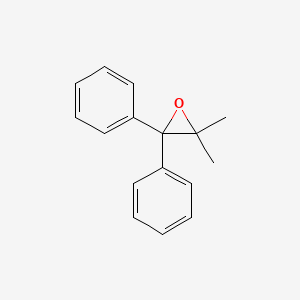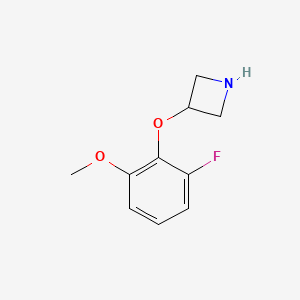
N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine is a chemical compound that features a cyclobutanamine core substituted with a 2-cyclohexylethyl group and two fluorine atoms at the 3,3-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine typically involves the following steps:
Formation of the Cyclobutanamine Core: The cyclobutanamine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Cyclohexylethyl Group: This step involves the alkylation of the cyclobutanamine core with a 2-cyclohexylethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutanamine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Cyclohexylethyl)naphtho[2,3-b6,7-b’]dithiophene Diimides: These compounds have similar structural features and are used in organic electronics.
2-Cyclohexylethyl bromide: A related compound used in organic synthesis.
Uniqueness
N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine is unique due to the presence of both the cyclobutanamine core and the fluorine atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C12H21F2N |
|---|---|
Poids moléculaire |
217.30 g/mol |
Nom IUPAC |
N-(2-cyclohexylethyl)-3,3-difluorocyclobutan-1-amine |
InChI |
InChI=1S/C12H21F2N/c13-12(14)8-11(9-12)15-7-6-10-4-2-1-3-5-10/h10-11,15H,1-9H2 |
Clé InChI |
QABDPPGMRHUBFS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCNC2CC(C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)

![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)







